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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycin E is a member of the pyrrolomycin class of polyhalogenated antibiotics
produced by various actinomycete species. These natural products have garnered significant
interest within the scientific community due to their potent antimicrobial properties, particularly
against Gram-positive bacteria. This technical guide provides an in-depth overview of the
chemical structure, a plausible synthetic route, and the mechanism of action of Pyrrolomycin
E, tailored for professionals in chemical and pharmaceutical research and development.

Chemical Structure

The chemical structure of Pyrrolomycin E has been determined to be 5-chloro-2-(3',5'-
dichloro-2'-hydroxyphenyl)-3-nitropyrrole[1]. Its molecular formula is C10HsCIsN20s3, and it
possesses a molecular weight of 327.52 g/mol . The structure is characterized by a pyrrole ring
core substituted with a chloro group at the 5-position and a nitro group at the 3-position. A 3',5'-
dichloro-2'-hydroxyphenyl moiety is attached to the 2-position of the pyrrole ring.
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Property Value

5-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-1H-

UPAC Name pyrrole-3-carbonitrate
Molecular Formula C10H5CIsN203
Molecular Weight 327.52 g/mol

CAS Number 87376-16-7

Proposed Synthesis of Pyrrolomycin E

While a definitive, step-by-step published synthesis of Pyrrolomycin E is not readily available,
a plausible synthetic route can be constructed based on established organic chemistry
principles and the synthesis of structurally related pyrrolomycin analogs. The proposed
synthesis involves a multi-step process commencing with the formation of a protected 2-
arylpyrrole core, followed by sequential chlorination, nitration, and final deprotection.

Synthetic Workflow
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Caption: Proposed synthetic workflow for Pyrrolomycin E.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole (Paal-Knorr Synthesis)

Reaction Setup: To a solution of a suitable 1,4-dicarbonyl compound (e.g., succinaldehyde)
in a protic solvent such as ethanol or acetic acid, add an equimolar amount of 2-amino-4,6-
dichlorophenyl methyl ether.

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature
and remove the solvent under reduced pressure. The resulting crude product can be purified
by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the
desired 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole.

Step 2: Synthesis of 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole (Chlorination)

Reaction Setup: Dissolve the 2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole in a suitable
chlorinated solvent like dichloromethane (DCM) or chloroform.

Reaction Conditions: Cool the solution to 0°C in an ice bath. Add one equivalent of N-
chlorosuccinimide (NCS) portion-wise over 30 minutes. Allow the reaction to stir at 0°C for 1-
2 hours and then warm to room temperature, stirring for an additional 4-6 hours.

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium
thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium
sulfate. After filtration and solvent evaporation, purify the residue by column chromatography
to afford 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)pyrrole.

Step 3: Synthesis of 5-chloro-2-(3',5'-dichloro-2'-methoxyphenyl)-3-nitropyrrole (Nitration)

o Reaction Setup: In a flask cooled to -10°C, slowly add the chlorinated pyrrole derivative to a
pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (sulfonitric mixture).
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Reaction Conditions: Maintain the temperature below 0°C and stir the reaction mixture for 1-
2 hours.

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract
the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate
solution and brine, then dry over anhydrous magnesium sulfate. The solvent is removed in
vacuo, and the crude product is purified by flash chromatography to yield the nitrated
intermediate.

Step 4: Synthesis of Pyrrolomycin E (Deprotection)

o Reaction Setup: Dissolve the nitrated intermediate in anhydrous dichloromethane under an
inert atmosphere (e.g., argon or nitrogen).

Reaction Conditions: Cool the solution to -78°C (dry ice/acetone bath) and add a solution of
boron tribromide (BBr3) in dichloromethane dropwise. Stir the reaction at -78°C for 1 hour
and then allow it to slowly warm to room temperature overnight.

Work-up and Purification: Quench the reaction by the slow addition of methanol at 0°C.
Remove the solvent under reduced pressure, and purify the residue by preparative High-
Performance Liquid Chromatography (HPLC) to obtain Pyrrolomycin E.

Biological Activity and Mechanism of Action

Pyrrolomycin E exhibits significant antibacterial activity, primarily against Gram-positive

bacteria.
Organism MIC (pg/mL)
Staphylococcus aureus 01-1.0
Bacillus subtilis 0.05-0.5
Enterococcus faecalis 1.0-10.0

The primary mechanism of action for pyrrolomycins, including Pyrrolomycin E, is the
disruption of the bacterial cell membrane's proton gradient. They act as protonophores, which
are lipid-soluble molecules that can transport protons across biological membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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